1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituted pyrazoles could have various biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques, such as melting point determination, solubility testing, and spectroscopic analysis .Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
The compound’s mode of action involves interaction with its targets leading to inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation, paralysis, and death in insects .
Biochemical Pathways
It can be inferred that the compound’s action on alpha-adrenergic and octopamine receptors would impact the biochemical pathways associated with these receptors .
Pharmacokinetics
Similar compounds have been found to be less harmful to mammals, suggesting a favorable bioavailability profile .
Result of Action
The molecular and cellular effects of the compound’s action result in overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and pesticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. For instance, the compound’s effectiveness as an insecticide can be influenced by the presence of other organisms, environmental conditions, and the specific characteristics of the target insects .
Safety and Hazards
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)16-11(4)13(14(17)18)10(3)15-16/h5-7H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXBTGNGFGKEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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